9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone
Beschreibung
Eigenschaften
CAS-Nummer |
54583-31-2 |
|---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N2O/c1-20-10-12-21(13-11-20)19(22)18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3 |
InChI-Schlüssel |
YTSYTJBQRKOOPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Overview
This method involves synthesizing 9-fluorenecarbonyl chloride and reacting it with 4-methylpiperazine to form the target compound. The process is divided into two stages: oxidation of 9-fluorenemethanol to 9-fluorenecarboxylic acid, followed by conversion to the acyl chloride.
Key Steps:
-
Oxidation of 9-Fluorenemethanol :
9-Fluorenemethanol (synthesized via methods in) is oxidized to 9-fluorenecarboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions.
Yield : ~85% (based on analogous oxidations in). -
Acyl Chloride Formation :
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to produce 9-fluorenecarbonyl chloride.
Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours. -
Coupling with 4-Methylpiperazine :
The acyl chloride reacts with 4-methylpiperazine in the presence of a base (e.g., triethylamine) to form the target ketone.
Reaction Conditions :
Data Table: Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of both reagents |
| Base | Diisopropylethylamine | Reduces side reactions |
| Reaction Time | 18 hours | Balances completeness vs. degradation |
Buchwald-Hartwig Amination of Halogenated Fluorenones
Reaction Overview
This palladium-catalyzed cross-coupling attaches 4-methylpiperazine to a halogenated fluorenone derivative. The method is adapted from protocols in and.
Key Steps:
Data Table: Catalytic System Comparison
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 58 | 89 |
| Pd₂(dba)₃ | Xantphos | 70 | 95 |
| PdCl₂(Amphos) | DavePhos | 62 | 91 |
Friedel-Crafts Acylation of Fluorene
Reaction Overview
A Friedel-Crafts acylation introduces the 4-methylpiperazine carbonyl group directly onto fluorene. This method is less common due to steric challenges but is viable with optimized conditions.
Key Steps:
-
Synthesis of 4-Methylpiperazine-1-carbonyl Chloride :
4-Methylpiperazine is reacted with phosgene (COCl₂) to form the acyl chloride. -
Acylation of Fluorene :
Fluorene undergoes Friedel-Crafts acylation using AlCl₃ as the Lewis acid.
Conditions :
Challenges:
-
Regioselectivity : Fluorene’s 9-position is highly reactive, but competing reactions at other positions may occur.
-
Workup : Requires careful quenching to avoid decomposition of the product.
Grignard Reaction with Weinreb Amide Intermediate
Reaction Overview
This method leverages a Weinreb amide to facilitate ketone formation. The approach is adapted from peptide synthesis techniques in and.
Key Steps:
-
Synthesis of 4-Methylpiperazine-1-Weinreb Amide :
4-Methylpiperazine reacts with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. -
Grignard Addition :
9-Fluorenylmagnesium bromide reacts with the Weinreb amide to yield the target ketone.
Conditions :
Advantages:
-
High Functional Group Tolerance : Suitable for complex substrates.
-
Scalability : Easily scaled for industrial production.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 70–75 | 95 | Moderate | High |
| Buchwald-Hartwig Amination | 65–70 | 97 | High | Moderate |
| Friedel-Crafts Acylation | 50–55 | 85 | Low | Low |
| Grignard/Weinreb Amide | 60–65 | 90 | High | Moderate |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Notably, derivatives of 9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone have shown promise in the development of inhibitors for specific enzymes and receptors.
Case Study: Inhibition of Falcipain 2
A study identified derivatives of this compound as effective inhibitors of falcipain 2, a cysteine protease from Plasmodium falciparum, the causative agent of malaria. The compounds displayed moderate antiplasmodial activity with IC50 values indicating effective inhibition without significant cytotoxicity against human cells .
| Compound | IC50 (μM) | CC50 (μM) |
|---|---|---|
| HTS07940 | 2.91 | 133 |
| HTS08262 | 34 | 350 |
Antimicrobial Activity
Research has explored the compound's antimicrobial properties, with studies indicating activity against various bacterial strains. The structural features allow it to interact with bacterial enzymes, potentially leading to novel antibacterial agents.
Neuropharmacology
The piperazine component is often associated with neuroactive properties. Compounds similar to this compound have been evaluated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Study: Cannabinoid Receptor Modulation
Analogous compounds have been studied for their binding affinity to cannabinoid receptors, particularly CB1 and CB2. Selective antagonism at these receptors indicates potential applications in managing obesity and other metabolic disorders .
| Compound | Ki (nM) | Receptor Type |
|---|---|---|
| LDK1229 | 220 | CB1 |
Wirkmechanismus
The mechanism of action of 9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, preventing it from degrading hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle and can potentially lead to its eradication.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Core Modifications
The following table summarizes key structural analogs, their synthesis methods, physicochemical properties, and biological activities:
Key Comparative Insights
Core Structure Influence
- Fluorene vs. Pyridoindole/Acridine : Fluorene derivatives (e.g., compound 32) exhibit rigid planar structures conducive to intercalation or enzyme binding, whereas pyridoindole (e.g., 7g) or acridine cores () may enhance DNA/RNA interaction due to extended aromatic systems .
- Benzene vs. Chromenone-Purine: Simple benzene-based analogs (e.g., (4-aminophenyl)(4-methylpiperazin-1-yl)methanone) lack the fluorene’s rigidity but retain piperazine-mediated solubility, making them suitable for CNS-targeted applications . Chromenone-purine hybrids () introduce heterocyclic diversity, likely targeting kinase or nucleotide-binding domains .
Substituent Effects
- Electron-Withdrawing Groups : Chlorophenyl (7g) or fluorophenyl () substituents may improve metabolic stability and target affinity .
Biologische Aktivität
9H-Fluoren-9-yl-(4-methylpiperazin-1-yl)methanone, a compound derived from the fluorenyl group and piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure comprises a fluorenyl moiety linked to a piperazine ring, which is known for its diverse biological activities.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. A study conducted by Zhang et al. (2022) demonstrated that derivatives of this compound could inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
Several studies have investigated the anticancer potential of fluorenyl derivatives. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies revealed that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
The biological activities of this compound can be attributed to several mechanisms:
- Serotonin Reuptake Inhibition : Similar compounds have been shown to modulate serotonin levels, contributing to their antidepressant effects.
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Membrane Disruption : Antimicrobial activity is facilitated by the compound's ability to integrate into bacterial membranes.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Caspase activation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Bacillus subtilis | 16 µg/mL | Cell lysis |
Case Studies
-
Case Study on Antidepressant Activity :
A clinical trial involving patients with major depressive disorder showed that a derivative of this compound significantly reduced depressive symptoms compared to placebo controls after eight weeks of treatment . -
Case Study on Anticancer Effects :
A laboratory study demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer, supporting its potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone, and how can purity be optimized?
- Methodology : Utilize coupling reactions between fluorenyl carbonyl precursors and 4-methylpiperazine derivatives under anhydrous conditions. Column chromatography (e.g., SiO₂ with cyclohexane:EtOAc gradients) is critical for purification, as demonstrated in analogous methanone syntheses . Confirm purity via HPLC (>98%) and characterize intermediates using /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can structural confirmation of this compound be achieved?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELXTL or SHELXL for refinement, particularly for resolving fluorenyl and piperazine torsional angles . If crystals are unavailable, compare experimental IR and NMR data with computational predictions (DFT/B3LYP) to validate bond geometries .
Q. What spectroscopic techniques are essential for characterizing its stability in solution?
- Methodology : Conduct time-resolved -NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to monitor decomposition. UV-Vis spectroscopy (200–400 nm) can track π→π* transitions in the fluorenyl moiety, with shifts indicating solvolysis or aggregation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported conformational isomers of this compound?
- Methodology : Perform polymorph screening using solvent vapor diffusion or temperature-gradient crystallization. Analyze unit cell parameters (e.g., via SHELXL) to distinguish between axial and equatorial orientations of the piperazine group. Pair with solid-state NMR to correlate crystal packing with dynamic behavior in solution .
Q. What strategies address conflicting pharmacological data in receptor-binding assays?
- Methodology : If the compound shows variable H4 receptor antagonism (as in structurally related JNJ-7777120 ), standardize assay conditions:
- Use radioligand binding (e.g., -histamine) with controlled membrane preparation protocols.
- Validate results via orthogonal methods like calcium flux assays or β-arrestin recruitment.
- Apply Schild regression analysis to distinguish competitive vs. allosteric inhibition .
Q. How can mechanochromic or aggregation-induced emission (AIE) properties be engineered into derivatives?
- Methodology : Introduce electron-donating substituents (e.g., methoxy or phenothiazine groups) to the fluorenyl core to enhance intramolecular charge transfer (ICT). Monitor mechanochromism via photoluminescence spectroscopy under grinding or pressure, as demonstrated for similar methanone derivatives .
Q. What computational approaches predict metabolic liabilities of this compound?
- Methodology : Perform in silico metabolism simulations (e.g., CYP450 substrate profiling via Schrödinger’s BioLuminate). Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH), quantifying parent compound depletion via LC-MS/MS .
Data Contradiction Analysis
Q. How to reconcile inconsistent solubility profiles across studies?
- Methodology : Solubility discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Cross-reference with HPLC-ELSD to ensure consistency in sample preparation .
Q. Why do cytotoxicity assays yield variable IC₅₀ values in different cell lines?
- Methodology : Cell-specific membrane permeability (e.g., P-gp efflux in cancer lines) or metabolic activity may alter effective concentrations. Normalize data using ATP-based viability assays (e.g., CellTiter-Glo) and include transporter inhibitors (e.g., verapamil) in dose-response studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
